molecular formula C10H11ClN4O B12949134 2-Chloro-9-cyclopentyl-7H-purin-8-one

2-Chloro-9-cyclopentyl-7H-purin-8-one

Cat. No.: B12949134
M. Wt: 238.67 g/mol
InChI Key: UWPBFWWIJAITSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-9-cyclopentyl-7H-purin-8-one is a chemical compound with the molecular formula C10H11ClN4O It is a derivative of purine, a heterocyclic aromatic organic compound

Preparation Methods

The synthesis of 2-Chloro-9-cyclopentyl-7H-purin-8-one can be achieved through several routes. One common method involves the reaction of 2,6-dichloropurine with cyclopentylamine under specific conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-Chloro-9-cyclopentyl-7H-purin-8-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield different products.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-9-cyclopentyl-7H-purin-8-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-9-cyclopentyl-7H-purin-8-one involves its interaction with specific molecular targets, such as purine receptors. The compound binds to these receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

2-Chloro-9-cyclopentyl-7H-purin-8-one can be compared with other purine derivatives, such as:

  • 2-Chloro-9-(2,4-dimethoxybenzyl)-7-methyl-7,9-dihydro-8H-purin-8-one
  • 2-Chloro-8-cyclopentyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities.

Properties

Molecular Formula

C10H11ClN4O

Molecular Weight

238.67 g/mol

IUPAC Name

2-chloro-9-cyclopentyl-7H-purin-8-one

InChI

InChI=1S/C10H11ClN4O/c11-9-12-5-7-8(14-9)15(10(16)13-7)6-3-1-2-4-6/h5-6H,1-4H2,(H,13,16)

InChI Key

UWPBFWWIJAITSH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C3=NC(=NC=C3NC2=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.